molecular formula C20H23N3O2 B2991749 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3-ethylphenyl)-3-(3-methoxyphenyl)urea CAS No. 919975-41-0

1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3-ethylphenyl)-3-(3-methoxyphenyl)urea

Cat. No.: B2991749
CAS No.: 919975-41-0
M. Wt: 337.423
InChI Key: SFROOSHFABKGBR-UHFFFAOYSA-N
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Description

1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3-ethylphenyl)-3-(3-methoxyphenyl)urea is a useful research compound. Its molecular formula is C20H23N3O2 and its molecular weight is 337.423. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Stereochemical Analysis

The synthesis and stereochemical analysis of related compounds have paved the way for the development of potent inhibitors and active metabolites in pharmacological research. For instance, the stereoselective synthesis of an active metabolite of the PI3 kinase inhibitor PKI-179 demonstrates the importance of stereochemistry in the pharmacological efficacy of complex molecules. This process involves stereospecific hydroboration, oxidation, and reduction sequences to achieve the desired stereochemistry, highlighting the compound's role in medicinal chemistry research (Chen et al., 2010).

Methodological Advances

Methodological advances in the synthesis and analysis of urea derivatives reveal the versatility of these compounds in scientific research. For example, the development of a simple method for the determination of urinary δ-aminolevulinic acid showcases the utility of related pyrrole compounds in diagnostic and exposure monitoring applications (Tomokuni & Ogata, 1972). Similarly, the synthesis of 1-(2-(1H-pyrrole-2-carbonyl)phenyl)-3-(4-methoxyphenyl)urea using carbonylation reactions and subsequent analytical characterizations underlines the compound's significance in chemical synthesis and material science (Sarantou & Varvounis, 2022).

Enzyme Inhibition and Biological Activity

Compounds related to 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3-ethylphenyl)-3-(3-methoxyphenyl)urea have shown promise in enzyme inhibition and as potential therapeutic agents. Studies on inhibitors of glycolic acid oxidase highlight the potential of pyrrole derivatives as competitive inhibitors for therapeutic applications, particularly in addressing conditions like hyperoxaluria (Rooney et al., 1983).

Catalysis and Polymerization

Research on the catalytic roles of pyrrole derivatives emphasizes their utility in polymer science and synthetic chemistry. For example, the synthesis of dihydropyrimidin-ones using strong acidic ion-exchange membranes demonstrates the efficiency of pyrrole-based compounds in catalyzing condensation reactions, offering pathways to novel materials and chemical intermediates (Shu-jing, 2004).

Molecular Recognition and Anion Binding

Acyclic molecules containing pyrrole groups have been effective in anion binding and molecular recognition studies, showcasing the adaptability of pyrrole-based compounds in designing selective anion-binding agents for chemical sensing and separation technologies (Gale, 2006).

Properties

IUPAC Name

1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3-ethylphenyl)-3-(3-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O2/c1-3-15-7-4-9-17(13-15)23(19-11-6-12-21-19)20(24)22-16-8-5-10-18(14-16)25-2/h4-5,7-10,13-14H,3,6,11-12H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFROOSHFABKGBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)N(C2=NCCC2)C(=O)NC3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.